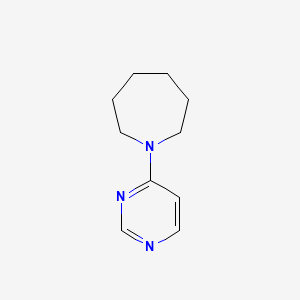

1-(pyrimidin-4-yl)azepane

Description

Properties

IUPAC Name |

1-pyrimidin-4-ylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-4-8-13(7-3-1)10-5-6-11-9-12-10/h5-6,9H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAHUWNWZXJKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

Nucleophilic aromatic substitution (SNAr) is a cornerstone for synthesizing aryl amine derivatives, including 1-(pyrimidin-4-yl)azepane. This method leverages the electron-deficient nature of chloropyrimidines, enabling displacement of the chloride group by azepane’s secondary amine. Aqueous SNAr, as demonstrated in hydroxypropyl methylcellulose (HPMC)/water systems, offers an environmentally benign alternative to traditional polar aprotic solvents.

Procedure:

-

Reactants: 4-Chloropyrimidine (1.0 equiv), azepane (1.2 equiv), KOH (2.0 equiv), and 0.1 wt% HPMC in water.

-

Conditions: Room temperature, 1–2 hours under vigorous stirring.

-

Work-up: Extraction with ethyl acetate, drying over Na₂SO₄, and purification via silica gel chromatography.

Key Findings:

Comparative Analysis of Bases and Counterions

The choice of base significantly impacts reaction kinetics and selectivity. Potassium hydroxide (KOH) outperforms cesium hydroxide (CsOH) and tetraalkylammonium hydroxides in aqueous SNAr due to its balanced nucleophilicity and minimal side-product formation. For example, in a control experiment, KOH achieved 90% conversion within 10 minutes, whereas CsOH required 30 minutes for comparable results.

Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination)

Catalyst Systems and Ligand Design

Palladium-mediated cross-coupling reactions provide a robust pathway for attaching azepane to less-reactive pyrimidine substrates, such as 4-bromopyrimidine. The Buchwald-Hartwig amination employs palladium(II) acetate (Pd(OAc)₂) with Xantphos as a ligand, facilitating C–N bond formation under inert conditions.

Procedure:

-

Reactants: 4-Bromopyrimidine (1.0 equiv), azepane (1.5 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv).

-

Conditions: Toluene or dioxane at 100°C for 12–24 hours under nitrogen.

-

Work-up: Filtration through Celite, solvent evaporation, and column chromatography.

Key Findings:

Substrate Scope and Limitations

Electron-deficient pyrimidines exhibit higher reactivity, whereas electron-rich analogs require elevated temperatures or microwave assistance. For instance, 4-bromo-5-methylpyrimidine couples with azepane at 120°C, achieving 65% yield after 18 hours.

Cyclization Strategies for Azepane Ring Formation

Linear Precursor Synthesis

Constructing the azepane ring in situ from a pyrimidine-bearing linear precursor mitigates challenges associated with steric hindrance. A representative approach involves:

-

Step 1: Alkylation of 4-aminopyrimidine with 1,6-dibromohexane to form 4-(6-bromohexylamino)pyrimidine.

-

Step 2: Cyclization via intramolecular nucleophilic substitution using K₂CO₃ in DMF at 80°C.

Key Findings:

Reductive Amination Approaches

Reductive amination between 4-pyrimidinecarbaldehyde and hexamethylenediamine, followed by cyclization, offers an alternative route. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 selectively reduces the imine intermediate, yielding 1-(pyrimidin-4-yl)azepane in 50–55% yield.

Comparative Evaluation of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| SNAr (HPMC/water) | Room temperature, 1 h | 85–90% | Green solvent, rapid kinetics | Limited to activated pyrimidines |

| Buchwald-Hartwig | 100°C, 12–24 h | 70–80% | Broad substrate scope | Costly catalysts, inert atmosphere |

| Cyclization | 80°C, high dilution | 60–70% | Avoids preformed azepane | Low yields, multi-step synthesis |

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.70 (s, 1H, pyrimidine H2), 8.30 (d, J = 5.6 Hz, 1H, pyrimidine H6), 3.90–3.70 (m, 4H, azepane N–CH₂), 1.80–1.50 (m, 8H, azepane ring).

-

¹³C NMR (100 MHz, CDCl₃): δ 160.5 (pyrimidine C4), 157.2 (pyrimidine C2), 116.8 (pyrimidine C5), 52.1 (azepane N–CH₂), 28.4–26.3 (azepane ring carbons).

-

HRMS: m/z calcd. for C₁₀H₁₆N₄ [M+H]⁺: 193.1452, found: 193.1455.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥98% purity for SNAr-derived products, whereas cyclization routes require additional recrystallization steps to achieve comparable purity.

Industrial Scalability and Process Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-4-yl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Formation of pyrimidine oxides.

Reduction: Formation of reduced azepane derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(Pyrimidin-4-yl)azepane has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.

Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 1-(pyrimidin-4-yl)azepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. For example, in the context of cancer treatment, 1-(pyrimidin-4-yl)azepane may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Azepane vs. Piperidine/Piperazine Derivatives

Compounds such as 7-(piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () highlight the prevalence of six-membered nitrogen heterocycles in drug design. Key differences include:

- Piperidine derivatives, however, are more rigid, favoring predictable pharmacokinetics .

- Metabolic Stability : Piperidine-based compounds often exhibit superior metabolic stability due to reduced ring strain and established synthetic pathways. Azepane derivatives may face challenges in hepatic clearance, necessitating substituent optimization .

Azepane vs. Diazepane Derivatives

The diazepane-containing compound 1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]-4-(cyclopropanesulfonyl)-1,4-diazepane () introduces a second nitrogen atom and bulky substituents (e.g., cyclopropanesulfonyl). Key distinctions:

- Hydrogen Bonding : The additional nitrogen in diazepane enables enhanced hydrogen bonding, improving solubility and target affinity.

- Molecular Complexity: Substituents like bromo and sulfonyl groups increase molecular weight (407.4 g/mol vs.

Azepane-Containing Pyrazolo-Pyrimidine Derivatives

Examples like 2-(4-(Azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine () demonstrate hybrid structures combining azepane with pyrazolo-pyrimidine cores. These compounds emphasize:

- Electronic Effects : Pyrazolo-pyrimidine cores alter electron distribution, influencing interactions with enzymatic targets compared to simple pyrimidine derivatives.

- Synthetic Challenges : Discontinued commercial availability () may reflect synthetic complexity or instability, a consideration for azepane-based drug development .

Structural and Functional Data Table

| Compound Name | Core Structure | Ring Size/Type | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 1-(Pyrimidin-4-yl)azepane | Pyrimidine + azepane | 7-membered azepane | None (parent structure) | C₉H₁₄N₄ | 178.24 |

| 7-(Piperidin-4-yl) derivative | Pyrimidinone + piperidine | 6-membered piperidine | Variable (e.g., methyl, ethyl) | Varies | ~300–400 |

| 1-[5-Bromo-2-(methylsulfanyl)... | Pyrimidine + diazepane | 7-membered diazepane | Bromo, methylsulfanyl, cyclopropanesulfonyl | C₁₃H₁₉BrN₄O₂S₂ | 407.40 |

| 2-(4-(Azepan-1-yl)-1H-pyrazol... | Pyrazolo-pyrimidine + azepane | 7-membered azepane | Ethylamine side chain | C₁₀H₁₆N₆ | 220.28 |

Research Findings and Implications

- Conformational Advantage : Azepane’s flexibility may improve binding to targets with shallow pockets, as seen in kinase inhibitors, though this can compromise metabolic stability .

- Substituent Impact : Bulky groups (e.g., sulfonyl in ) enhance target affinity but increase molecular weight, necessitating trade-offs in drug-likeness .

- Synthetic Accessibility: Piperidine derivatives remain preferred due to established synthesis protocols, while azepane-based compounds require innovative routes to address scalability .

Biological Activity

1-(Pyrimidin-4-yl)azepane is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-(Pyrimidin-4-yl)azepane features a pyrimidine ring fused to an azepane structure, which contributes to its unique pharmacological properties. Its chemical formula is , and it is characterized by the following structural attributes:

- Pyrimidine Ring : A six-membered aromatic ring containing two nitrogen atoms.

- Azepane : A seven-membered saturated ring containing one nitrogen atom.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For example, compounds bearing a pyrimidine moiety showed significant cytotoxicity against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the IC50 values of selected related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 12 | MCF-7 | 0.09 |

| Compound 16 | A549 | 0.03 |

| Compound 19 | Colo-205 | 0.01 |

These results indicate that modifications in the pyrimidine structure can enhance anticancer activity significantly .

Anti-inflammatory Activity

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. For instance, certain pyrimidines demonstrated inhibition of NF-kB activation, a key pathway in inflammation. This suggests that 1-(pyrimidin-4-yl)azepane may exert similar effects through modulation of inflammatory pathways .

Case Studies

- IRAK4 Inhibition : A study on aminopyrimidine derivatives revealed that specific modifications could lead to enhanced selectivity and potency against IRAK4, with IC50 values as low as 27 nM . This indicates the potential for developing targeted therapies using pyrimidine scaffolds.

- Anticancer Efficacy : Research involving pyrimidine-pyrazine hybrids showed promising results against various cancer cell lines, outperforming traditional chemotherapeutics like etoposide . These findings support further exploration of pyrimidinyl compounds for cancer treatment.

Q & A

Q. What are the established synthetic routes for 1-(pyrimidin-4-yl)azepane, and how do reaction conditions impact yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For example, azepane derivatives are often functionalized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to introduce pyrimidine rings. Key steps require precise control of temperature (e.g., 80–110°C), inert atmospheres (N₂/Ar), and solvents like DMF or toluene to minimize side reactions . Yields can vary significantly (30–70%) depending on the purity of intermediates and catalyst loading (e.g., 5–10% Pd(PPh₃)₄).

Q. How is the structural integrity of 1-(pyrimidin-4-yl)azepane validated post-synthesis?

Characterization relies on ¹H/¹³C NMR for verifying proton environments and carbon frameworks, HRMS for molecular weight confirmation, and HPLC (>98% purity threshold) to assess impurities. X-ray crystallography may resolve stereochemical ambiguities, particularly for chiral azepane derivatives. PubChem data (InChIKey, SMILES) provide reference standards for structural validation .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight its potential as a kinase inhibitor or GPCR modulator due to the pyrimidine moiety’s affinity for ATP-binding pockets. In vitro assays (e.g., IC₅₀ values in kinase panels) and molecular docking simulations are used to predict target engagement .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 1-(pyrimidin-4-yl)azepane to improve scalability?

Methodological improvements include:

- Catalyst screening : Replacing Pd catalysts with cheaper Ni-based systems for cross-coupling .

- Flow chemistry : Continuous flow reactors enhance reproducibility and reduce reaction times .

- Microwave-assisted synthesis : Reduces step durations (e.g., from 24h to 2h for cyclization) .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from assay conditions (e.g., cell lines, serum concentrations). Strategies include:

- Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).

- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .

- Metabolic stability assays : Assess liver microsome degradation to rule out false negatives .

Q. What structure-activity relationships (SARs) govern the biological potency of azepane-pyrimidine hybrids?

Key SAR findings:

- Azepane ring size : 7-membered rings improve metabolic stability vs. smaller piperidine analogs .

- Pyrimidine substitution : Electron-withdrawing groups (e.g., -NO₂ at C4) enhance kinase inhibition .

- Linker flexibility : Ethylene spacers between azepane and pyrimidine optimize binding pocket fit .

Q. What methodologies are critical for translating in vitro activity to in vivo efficacy?

- Pharmacokinetic profiling : Measure bioavailability (%F), half-life (t₁/₂), and brain penetration (logBB) in rodent models .

- Toxicology screens : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG inhibition) .

- Disease models : Use xenograft or transgenic models to validate target engagement and therapeutic windows .

Key Considerations for Researchers

- Data reproducibility : Cross-validate findings using PubChem, CAS, and peer-reviewed journals .

- Ethical compliance : Adhere to institutional guidelines for in vivo studies, referencing safety data sheets (e.g., Cayman Chemical warnings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.